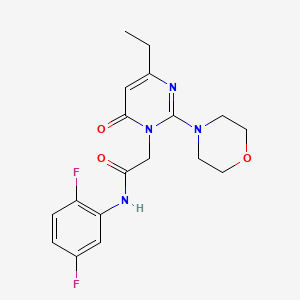

2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid” is a chemical compound . The thiazole moiety has been an important heterocycle in the world of chemistry . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Synthesis Analysis

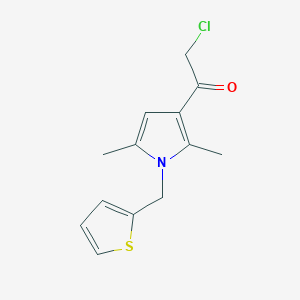

While specific synthesis methods for “2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid” were not found, thiazoles are generally synthesized by the condensation of α-haloketones with thioamides .Molecular Structure Analysis

The molecular structure of “2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The empirical formula is C8H11NO2S and the molecular weight is 185.24 .Scientific Research Applications

- BTTAA (2-tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid) serves as a next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It accelerates reaction rates and minimizes cell cytotoxicity during click chemistry reactions .

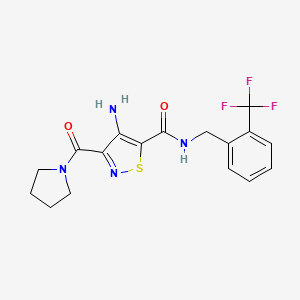

- Researchers have synthesized novel derivatives of BTTAA to explore their antimicrobial potential. These compounds exhibit significant activity against various microorganisms, making them promising candidates for drug development .

- BTTAA can be used in the synthesis of indole derivatives. For instance, it participates in the Fischer indole synthesis, leading to the formation of optically active cyclohexanone and phenylhydrazine derivatives. These indole-based compounds find applications in medicinal chemistry and natural product synthesis .

Click Chemistry Ligand

Antimicrobial Research

Indole Synthesis

Safety and Hazards

The safety data sheet for “2-Tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid” indicates that it is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . Precautionary statements include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name |

2-tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5-6(7(11)12)13-8(10-5)9(2,3)4/h1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLQWXNPKLIQMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B2827339.png)

![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827342.png)

![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827343.png)

![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)

![2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2827350.png)

![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2827353.png)

![Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2827357.png)